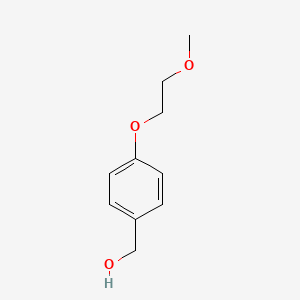
(4-(2-Methoxyethoxy)phenyl)methanol
Übersicht
Beschreibung
“(4-(2-Methoxyethoxy)phenyl)methanol” is an organic compound . It is a derivative of methanol, which is an alcohol. Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom .
Molecular Structure Analysis
The molecular formula of “(4-(2-Methoxyethoxy)phenyl)methanol” is C10H14O3 . This indicates that the compound contains 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Asymmetric Synthesis
(4-(2-Methoxyethoxy)phenyl)methanol has been explored as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. Its use in bidentate chelation-controlled alkylation of glycolate enolate demonstrates its potential in stereoselective synthesis (Jung, Ho, & Kim, 2000).
Antimicrobial Activity
Research into novel compounds derived from (4-(2-Methoxyethoxy)phenyl)methanol has shown significant antibacterial and antifungal activities. These studies include structure-based investigations and molecular modeling to understand the efficacy of these compounds (Mandala et al., 2013).
Enantioselective Epoxidation
The compound has been used as a catalyst in the enantioselective epoxidation of α,β-enones, yielding high enantioselectivities at room temperature. This highlights its role in facilitating specific chemical reactions with high stereocontrol (Lu, Xu, Liu, & Loh, 2008).
Electrosynthesis
In electrosynthesis, the compound's derivative has shown promise in the anodic α-methoxylation of phenyl sulfide, demonstrating its utility in the field of electrochemistry (Furuta & Fuchigami, 1998).
Memory of Chirality via Acyliminium Ions
(4-(2-Methoxyethoxy)phenyl)methanol has been involved in studies exploring the memory of chirality, particularly in reactions involving acyliminium ions. These studies contribute to the understanding of stereochemical outcomes in organic reactions (Wanyoike, Onomura, Maki, & Matsumura, 2002).
Crystal Structure Analysis
The compound has been used in crystal structure analysis, providing insights into molecular configurations and intermolecular interactions (Li, Wang, & Chen, 2001).
Probing Surface Sites of Metal Oxide Catalysts
Studies have used methanol derivatives to probe the nature of surface sites of metal oxide catalysts. This research is crucial in understanding catalyst behavior in various reactions (Wu, Li, Mullins, & Overbury, 2012).
Eigenschaften
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHXZVIRFQPRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)
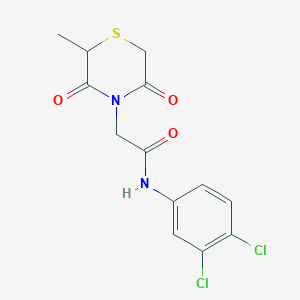
![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)
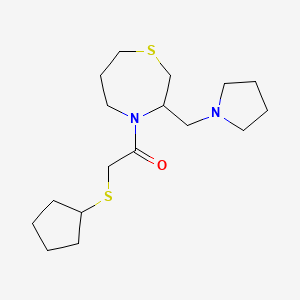
![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)
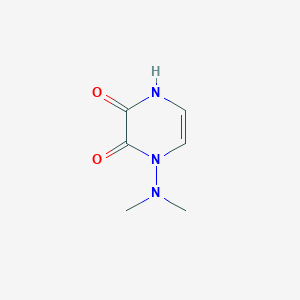
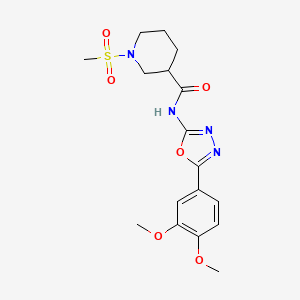
![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)